molecular formula C14H15NO4S B2619315 Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448030-73-6

Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2619315
CAS RN: 1448030-73-6
M. Wt: 293.34
InChI Key: PQVNIJHWQTYRLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds have been used in the treatment of skin diseases such as cancer or psoriasis . They have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Scientific Research Applications

Antimicrobial Activity

Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has been synthesized and tested against eight different microorganisms. Some of the species studied showed susceptibility to this compound, indicating potential antimicrobial properties . Further investigations could explore its mechanism of action and optimize its efficacy.

Cancer Research

aTyrosine Kinase Inhibition : Since cancer often involves overactive receptor tyrosine kinase (TK) signaling pathways, inhibiting these receptors is a promising treatment strategy . Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone could be evaluated for its TK inhibitory effects. b. Anticancer Activity Some substituted benzofurans exhibit significant anticancer activity. Compound 36, for instance, inhibits cell growth in various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further studies could explore its mechanism and potential clinical applications.

Synthetic Methods

Recent advances in constructing benzofuran rings offer exciting possibilities. Unique free radical cyclization cascades and proton quantum tunneling methods have been employed to synthesize complex benzofuran derivatives . These synthetic approaches could be further explored and refined.

Safety And Hazards

While specific safety and hazards of Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone are not mentioned in the search results, it’s important to note that benzofuran compounds can be toxic to host cells after long-term administration .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities .

properties

IUPAC Name

1-benzofuran-2-yl-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-20(17,18)11-6-7-15(9-11)14(16)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVNIJHWQTYRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

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